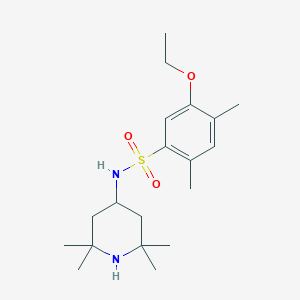
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways, including the B-cell receptor (BCR) signaling pathway and the toll-like receptor (TLR) signaling pathway. By inhibiting these pathways, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of the immune response, and the reduction of inflammation. These effects are mediated through the inhibition of specific signaling pathways, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation is that TAK-659 may not be effective in all types of cancer or autoimmune diseases, as the efficacy of the compound may depend on the specific signaling pathways involved in the disease.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies. Another potential direction is the investigation of TAK-659 in combination with immunotherapy, as the compound may enhance the immune response to cancer cells. Additionally, further research is needed to determine the efficacy of TAK-659 in different types of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form an intermediate product. This intermediate product is then reacted with ethylamine to produce the final product, 5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In autoimmune and inflammatory diseases, TAK-659 has been studied for its ability to modulate the immune response and reduce inflammation.
Propriétés
Nom du produit |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H32N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-10-17(14(3)9-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
Clé InChI |
UCXSJXSVFHXXEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canonique |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



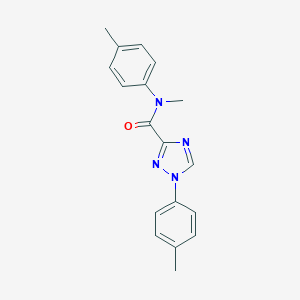
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

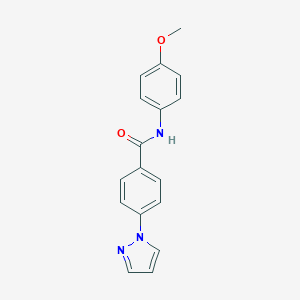
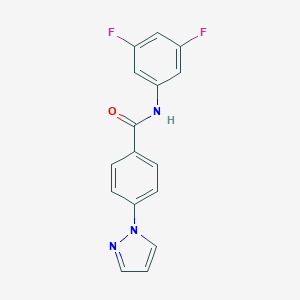

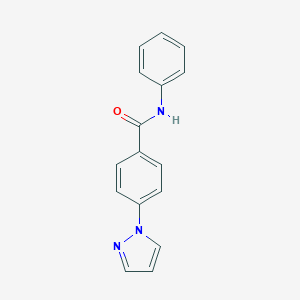
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
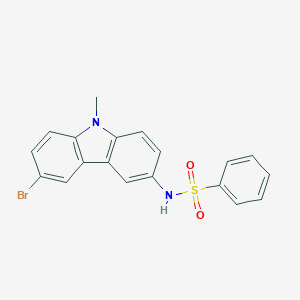
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)